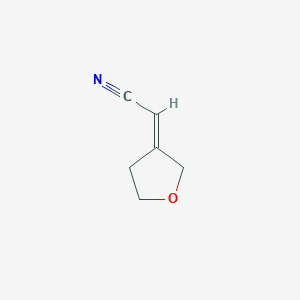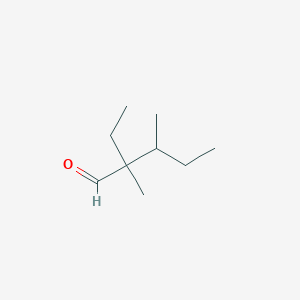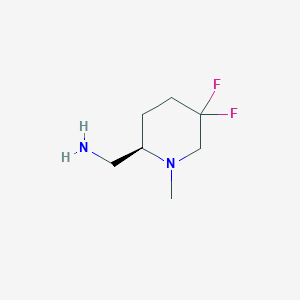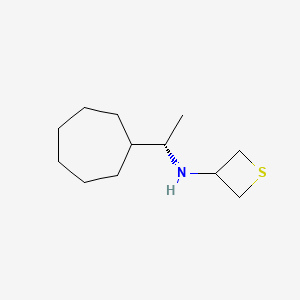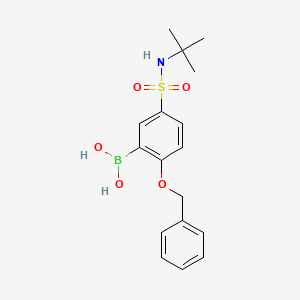
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research This compound is characterized by the presence of a boronic acid group, a benzyloxy group, and a tert-butylsulfamoyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group can be introduced by reacting the intermediate compound with tert-butylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Boronic Acid Group: The boronic acid group can be introduced through a Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs for boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and tert-butylsulfamoyl groups, making it less versatile in certain applications.
(2-(Benzyloxy)phenyl)boronic Acid: Lacks the tert-butylsulfamoyl group, which may affect its reactivity and binding properties.
(2-(tert-Butylsulfamoyl)phenyl)boronic Acid: Lacks the benzyloxy group, which may influence its solubility and interaction with molecular targets.
Uniqueness
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid is unique due to the presence of both the benzyloxy and tert-butylsulfamoyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups allows for greater versatility in organic synthesis and medicinal chemistry, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H22BNO5S |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
[5-(tert-butylsulfamoyl)-2-phenylmethoxyphenyl]boronic acid |
InChI |
InChI=1S/C17H22BNO5S/c1-17(2,3)19-25(22,23)14-9-10-16(15(11-14)18(20)21)24-12-13-7-5-4-6-8-13/h4-11,19-21H,12H2,1-3H3 |
InChI-Schlüssel |
RSBWOQMPTRIKHE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OCC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



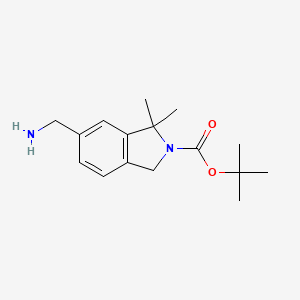
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
![(3AS,4S,6R,6aS)-4-(allyloxy)-6-((R)-1,2-bis(benzyloxy)ethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13338025.png)
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
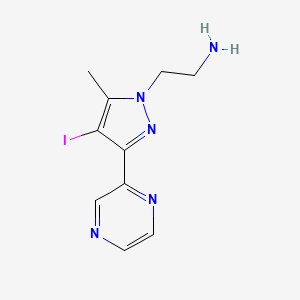
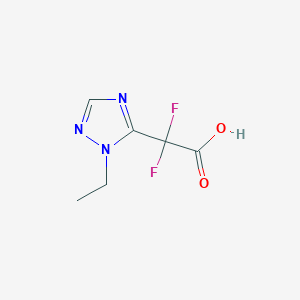
![(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13338037.png)
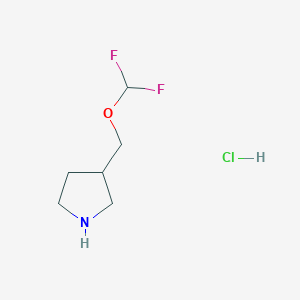
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)
